4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
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Overview
Description
The compound “4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one” is a highly complex organic molecule It features multiple aromatic rings, trifluoromethyl groups, and a unique phosphapentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of trifluoromethyl groups, and construction of the phosphapentacyclic core. Each step would require specific reagents and conditions, such as:
Aromatic ring formation: Often achieved through Friedel-Crafts alkylation or acylation.
Trifluoromethylation: Introduction of trifluoromethyl groups can be done using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Cyclization: Formation of the phosphapentacyclic structure might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibition or activation of enzymes.
Interaction with receptors: Modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
- Other trifluoromethylated aromatic compounds
- Phosphapentacyclic compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups and a phosphapentacyclic structure, which could impart unique chemical and physical properties.
Properties
Molecular Formula |
C64H37F24O5P |
---|---|
Molecular Weight |
1372.9 g/mol |
IUPAC Name |
4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C64H37F24O5P/c65-57(66,67)35-9-29(10-36(23-35)58(68,69)70)45-19-33(20-46(53(45)89)30-11-37(59(71,72)73)24-38(12-30)60(74,75)76)49-17-27-5-1-3-7-43(27)51-52-44-8-4-2-6-28(44)18-50(56(52)93-94(91)92-55(49)51)34-21-47(31-13-39(61(77,78)79)25-40(14-31)62(80,81)82)54(90)48(22-34)32-15-41(63(83,84)85)26-42(16-32)64(86,87)88/h9-26,45,47,91H,1-8H2 |
InChI Key |
ZUNZCZLCZUAZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(C(=O)C(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C9=CC(C(=O)C(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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